2,5-dimethyl-N-phenylaniline
Overview
Description
2,5-dimethyl-N-phenylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a phenyl group attached to the nitrogen atom of an aniline, with two methyl groups substituted at the 2 and 5 positions of the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylaniline with phenyl halides under palladium-catalyzed conditions.
Another method involves the reduction of nitro compounds. For instance, 2,5-dimethylnitrobenzene can be reduced to 2,5-dimethylaniline, which is then reacted with phenyl halides to form this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert nitro derivatives to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,5-dimethyl-N-phenylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: This compound is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-phenylaniline involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of methyl groups and the phenyl ring can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: Similar in structure but lacks the methyl groups on the benzene ring.
N-phenylaniline: Similar but without the methyl substitutions.
2,5-dimethylaniline: Lacks the phenyl group attached to the nitrogen atom.
Uniqueness
2,5-dimethyl-N-phenylaniline is unique due to the presence of both methyl groups and the phenyl ring, which can enhance its reactivity and specificity in various chemical and biological applications. The methyl groups can also influence its physical properties, such as solubility and melting point, making it distinct from other aniline derivatives .
Properties
IUPAC Name |
2,5-dimethyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-12(2)14(10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIPGRGZZUTJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447651 | |
Record name | 2,5-dimethyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32446-14-3 | |
Record name | 2,5-dimethyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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